N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1261018-38-5
VCID: VC6947288
InChI: InChI=1S/C21H16Cl2N4O2/c22-16-8-6-14(7-9-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,24,28)
SMILES: C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)Cl
Molecular Formula: C21H16Cl2N4O2
Molecular Weight: 427.29

N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

CAS No.: 1261018-38-5

Cat. No.: VC6947288

Molecular Formula: C21H16Cl2N4O2

Molecular Weight: 427.29

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide - 1261018-38-5

Specification

CAS No. 1261018-38-5
Molecular Formula C21H16Cl2N4O2
Molecular Weight 427.29
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Standard InChI InChI=1S/C21H16Cl2N4O2/c22-16-8-6-14(7-9-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,24,28)
Standard InChI Key LHDSWIYVCZNUHX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)Cl

Introduction

Structural Features

This compound is characterized by the following structural components:

  • N-(4-chlorobenzyl): A benzyl group substituted with a chlorine atom at the para position.

  • 1H-pyrrole: A five-membered aromatic heterocyclic ring containing one nitrogen atom.

  • 3-(3-chlorophenyl)-1,2,4-oxadiazole: A fused heterocyclic system with an oxadiazole ring substituted by a 3-chlorophenyl group.

  • Acetamide: The terminal functional group containing a carbonyl group bonded to an amine.

These features suggest a highly conjugated system with potential bioactivity due to the presence of electron-donating and electron-withdrawing groups.

Synthesis Pathway

While specific synthesis methods for this compound are not directly available in the provided sources, its construction likely involves:

  • Formation of the 1,2,4-oxadiazole ring, typically achieved through cyclization reactions involving amidoximes and carboxylic acids or derivatives.

  • Introduction of the pyrrole ring, potentially via Paal-Knorr synthesis or similar methods.

  • Nucleophilic substitution reactions to attach the 4-chlorobenzyl group.

  • Acetylation to form the acetamide moiety.

Each step would require precise control of reaction conditions to ensure selectivity and yield.

Potential Applications

Compounds with similar structures have been explored for various biological and pharmacological applications:

  • Antimicrobial Activity: The oxadiazole ring system is known for its antimicrobial properties against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Pyrrole derivatives are frequently studied for their cytotoxic effects on cancer cell lines .

  • Anti-inflammatory Properties: Molecular docking studies suggest that such compounds might act as enzyme inhibitors (e.g., 5-lipoxygenase inhibitors) .

Given its structural complexity, this compound may exhibit multifunctional biological activities.

Table 1: Key Observations from Related Studies

Study FocusObservations
Oxadiazole Derivatives Strong antimicrobial activity observed against bacterial strains.
Pyrrole-Based Compounds Demonstrated antiproliferative effects on cancer cell lines (e.g., MCF7).
Substituted Benzamides Highlighted importance of halogen interactions in molecular stability.
Chlorinated Aromatics Enhanced bioactivity due to electron-withdrawing chlorine substituents.

These findings underline the compound's potential for further exploration in drug development.

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